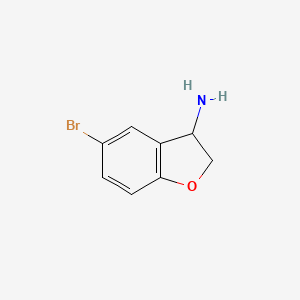
5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) is an organic compound and a derivative of tetrahydroisoquinoline (THIQ). It is a structural analog of dopamine, and is used in scientific research to study the effects of dopamine on the human body. 5-F-THIQ has been found to have a variety of biochemical and physiological effects, and has potential applications in medical research and drug development.
Scientific Research Applications
Neurodegenerative Disease Research
5-Fluoro-1,2,3,4-tetrahydroisoquinoline shows promise in the study of neurodegenerative diseases. Isoquinoline alkaloids, including tetrahydroisoquinolines (THIQs), have been reported to exhibit biological activities against various neurodegenerative disorders . This compound can serve as a tool for understanding disease mechanisms or as a potential therapeutic scaffold.
Infectious Disease Treatment
THIQs have demonstrated diverse biological activities against infective pathogens . The fluoro derivative could be particularly useful in designing novel antimicrobial agents, given its potential to interact with bacterial enzymes or disrupt microbial membranes.
Synthetic Chemistry
The compound is a valuable intermediate in synthetic chemistry. Its structure allows for various functionalizations, which can lead to the synthesis of a wide array of biologically active molecules . This versatility makes it a key target for synthetic organic chemists.
Antineuroinflammatory Agents
N-Benzyl THIQs are known to function as antineuroinflammatory agents . The fluoro derivative could enhance this activity, providing a new avenue for the treatment of neuroinflammation.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . The introduction of a fluorine atom could influence the stereochemical outcomes of catalytic reactions, making 5-Fluoro-1,2,3,4-tetrahydroisoquinoline a compound of interest for developing new catalytic methods.
Alkaloid Synthesis Precursors
The C(1)-functionalization of tetrahydroisoquinolines is a key step in the synthesis of various alkaloids . As a precursor, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline could lead to the discovery of new alkaloids with potential pharmacological properties.
Mechanism of Action
Target of Action
5-Fluoro-1,2,3,4-tetrahydroisoquinoline (5F-THIQ) is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiqs are known to interact with their targets through a variety of mechanisms, often involving the formation of an intermediate iminium . The specific interactions of 5F-THIQ with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiqs are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The compound’s hydrochloride form suggests that it may have certain water-soluble properties , which could impact its bioavailability
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of 5F-THIQ at the molecular and cellular level are areas of ongoing research.
properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVZHZIUJGIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585675 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
406923-64-6 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)



![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)






